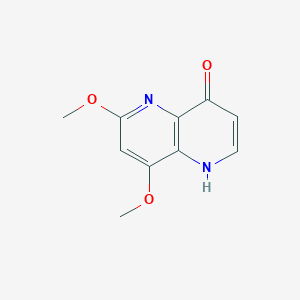
6,8-Dimethoxy-1,5-naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dimethoxy-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes two methoxy groups at positions 6 and 8, and a hydroxyl group at position 4 on the naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,5-naphthyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethoxypyridine with a suitable aldehyde or ketone in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethoxy-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy groups at positions 6 and 8 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 6,8-dimethoxy-1,5-naphthyridin-4-one.
Reduction: Formation of 6,8-dimethoxy-1,5-dihydronaphthyridin-4-ol.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
6,8-Dimethoxy-1,5-naphthyridin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridin-4-ol: Lacks the methoxy groups at positions 6 and 8, resulting in different chemical properties and reactivity.
6,8-Dimethoxyquinoline: Similar structure but with a quinoline ring instead of a naphthyridine ring.
4-Hydroxyquinoline: Contains a hydroxyl group at position 4 but lacks the methoxy groups and naphthyridine ring.
Uniqueness
6,8-Dimethoxy-1,5-naphthyridin-4-ol is unique due to the presence of both methoxy and hydroxyl groups on the naphthyridine ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6,8-dimethoxy-1H-1,5-naphthyridin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-8(15-2)12-9-6(13)3-4-11-10(7)9/h3-5H,1-2H3,(H,11,13) |
InChI Key |
SWQHTESYKCFRDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=C1NC=CC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















